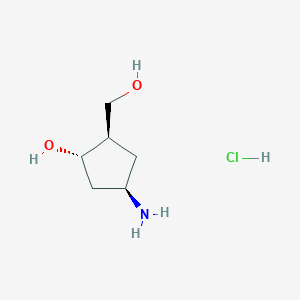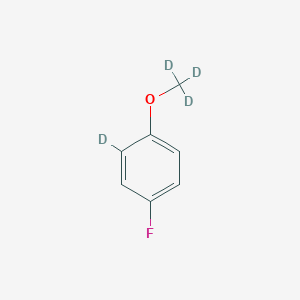
Indole-4,5,6,7-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-4,5,6,7-d4 is a stable isotope of Indole . It is also known as 1H-Indole-d4, 1-Azaindene-d4, 1-Benzazole-d4, 2,3-Benzopyrrole-d4 . It is used as an impurity reference material .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A novel copolymer called poly (indole-4-aminoquinaldine) has been synthesized both chemically and electrochemically .
Molecular Structure Analysis
Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The indole moiety constitutes a benzene ring fused with a pyrrole ring .
Chemical Reactions Analysis
Indole derivatives exhibit a wide range of chemical reactions. For instance, they can undergo acid-catalyzed exchange with enolizable ketones and subsequent Fischer reaction . They can also undergo substitution, primarily at the C-3 position .
Physical And Chemical Properties Analysis
Indole is a solid at room temperature. It has a melting point of around 52 °C and a boiling point of around 253 °C . It is soluble in hot water .
Wissenschaftliche Forschungsanwendungen
Synthesis of Diverse Heterocyclic Frameworks
Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . Indole-based cycloadditions provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines .
Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . Multicomponent reactions involving indoles have been used for the synthesis of various heterocyclic compounds .
4. Production of Pharmaceuticals and Bioactive Molecules Indole is a privileged structural motif in natural products, pharmaceuticals, and bioactive molecules . It has unique aromaticity and diverse reactivity, making it a versatile building block in the synthesis of these compounds .
5. Production of Plant Growth Regulators and Dyes Indole can be used directly or as a precursor to produce plant growth regulators and dyes . For example, indole-3-butyric acid (3-IBA) is synthesized from indole and is commonly applied as a rooting agent .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to considerable interest among researchers to synthesize a variety of indole derivatives .
Wirkmechanismus
Target of Action
Indole derivatives, including Indole-4,5,6,7-d4, are known to interact with a variety of biological targets. They are considered “privileged structures” due to their high-affinity binding to many receptors . For instance, they have been found to play a significant role in bacterial signaling, where they serve as diffusible chemical communication signals that help bacteria adapt and survive in various environmental conditions .
Mode of Action
The interaction of Indole-4,5,6,7-d4 with its targets can lead to various changes in cellular processes. For instance, certain indole derivatives have been found to inhibit the Sir 2 protein, a key player in cellular regulation . The exact mode of action of Indole-4,5,6,7-d4, however, may vary depending on the specific target and the environmental context.
Biochemical Pathways
Indole derivatives can influence various biochemical pathways. For instance, they are involved in the regulation of many host signaling pathways via the generation of different metabolites . Indole is also a key player in the construction of complex and diverse heterocyclic structures, including polycyclic frameworks and spirocyclic systems .
Result of Action
The molecular and cellular effects of Indole-4,5,6,7-d4’s action can be diverse, depending on the specific target and the environmental context. For instance, certain indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities . The specific effects of Indole-4,5,6,7-d4, however, would require further investigation.
Action Environment
The action, efficacy, and stability of Indole-4,5,6,7-d4 can be influenced by various environmental factors. For instance, in a hypoxic environment, certain indole derivatives are converted to active metabolites by intracellular reductases . Additionally, the presence of other chemical entities in the environment can influence the action of Indole-4,5,6,7-d4, as seen in the synthesis of biologically active indole-based hybrids .
Safety and Hazards
Zukünftige Richtungen
Indole and its derivatives continue to attract attention due to their wide-ranging biological activity and their presence in both natural products and biological systems . Future research may focus on the synthesis of biologically active indole-based hybrids to improve activity, selectivity, and mitigate side effects . Additionally, biotechnological production of indole for industrial applications is a promising area of research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Indole-4,5,6,7-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "4,5,6,7-tetradeuterioindole", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "dimethylformamide", "acetic acid", "water" ], "Reaction": [ "Step 1: 4,5,6,7-tetradeuterioindole is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarbonitrile.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid and water to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid with sodium hydride and 4,5,6,7-tetradeuterioindole in dimethylformamide to yield Indole-4,5,6,7-d4." ] } | |
CAS-Nummer |
73509-22-5 |
Molekularformel |
C₈H₃D₄N |
Molekulargewicht |
121.17 |
Synonyme |
1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





